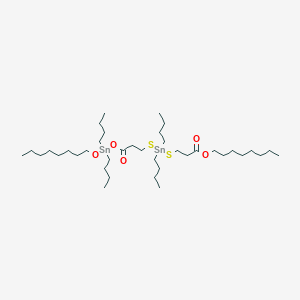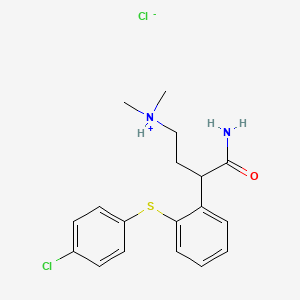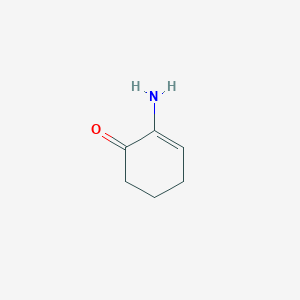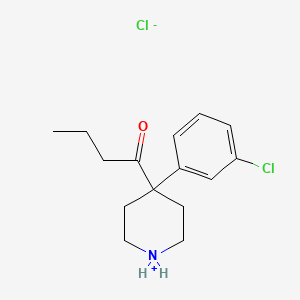![molecular formula C15H26O B13751280 dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran CAS No. 50526-53-9](/img/structure/B13751280.png)
dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is a complex organic compound with the molecular formula C15H26O It is a member of the naphthopyran family, characterized by a fused ring structure that includes both a naphthalene and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Dodecahydro-1,1-dimethyl-1H-naphtho[2,3-c]pyran
- 1H-Naphtho[2,1-b]pyran
- 2-Naphthol-based compounds
Uniqueness
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is unique due to its specific ring structure and the presence of dimethyl groups
Properties
CAS No. |
50526-53-9 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,1-dimethyl-3,4,4a,5,6,6a,7,8,9,10,10a,10b-dodecahydrobenzo[h]isochromene |
InChI |
InChI=1S/C15H26O/c1-15(2)14-12(9-10-16-15)8-7-11-5-3-4-6-13(11)14/h11-14H,3-10H2,1-2H3 |
InChI Key |
KDPFJSKAMCNRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(CCC3C2CCCC3)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



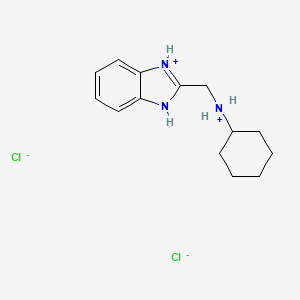


-methanone](/img/structure/B13751217.png)
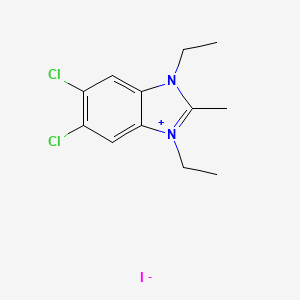
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
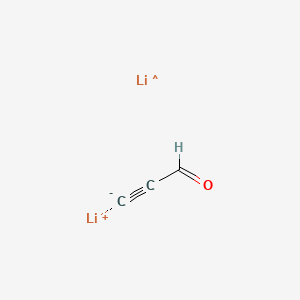
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
